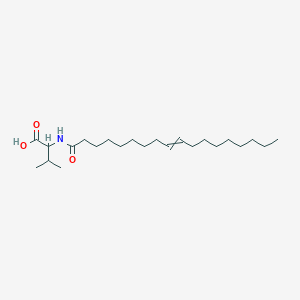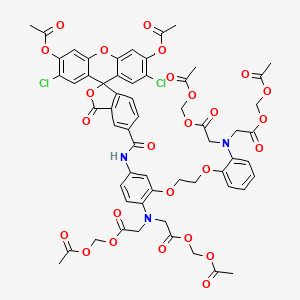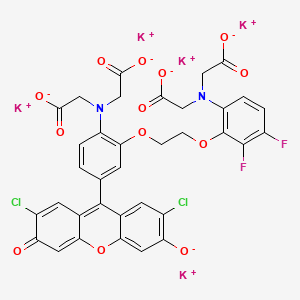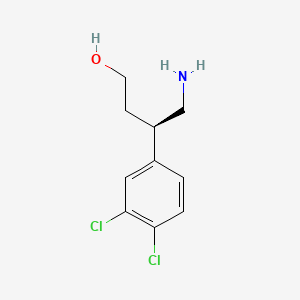
2-Chlorethcathinon (Hydrochlorid)
Übersicht
Beschreibung
2-Chloroethcathinone (hydrochloride) is a synthetic compound that belongs to the cathinone class of chemicals. Cathinones are structurally similar to amphetamines and are known for their stimulant properties. This compound is often used as an analytical reference standard in forensic and toxicological research .
Wissenschaftliche Forschungsanwendungen
2-Chloroethcathinone (hydrochloride) has several scientific research applications, including:
Wirkmechanismus
Target of Action
Synthetic cathinones, the group to which this compound belongs, are known to act as psychostimulants by elevating extracellular levels of monoaminergic neurotransmitters .
Mode of Action
Synthetic cathinones are known to increase the levels of monoaminergic neurotransmitters in the extracellular space, suggesting that they may interact with monoamine transporters .
Biochemical Pathways
Synthetic cathinones are known to influence the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways .
Result of Action
Synthetic cathinones are known to stimulate spontaneous locomotor activity and motor performance in mice .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Chloroethcathinone (hydrochloride) is not well-understood
This compound is primarily used for research and forensic applications .
Biochemische Analyse
Biochemical Properties
It is known that cathinones such as 2-Chloroethcathinone (hydrochloride) act as central nervous system stimulants . They increase the concentration of monoaminergic neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the synaptic cleft . This is achieved by inhibiting the reuptake of these neurotransmitters into the pre-synaptic neuron .
Cellular Effects
Similar cathinones have been shown to stimulate spontaneous locomotor activity in animal models . This suggests that 2-Chloroethcathinone (hydrochloride) may have a similar effect on cellular processes related to motor function and neurotransmission .
Molecular Mechanism
It is known that cathinones like 2-Chloroethcathinone (hydrochloride) inhibit the reuptake of monoaminergic neurotransmitters, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and increased stimulation of post-synaptic neurons .
Temporal Effects in Laboratory Settings
It has been suggested that the effects of similar cathinones emerge and intensify after prolonged incubation .
Dosage Effects in Animal Models
Similar cathinones have been shown to stimulate locomotor activity in a dose-dependent manner .
Metabolic Pathways
It is known that cathinones are metabolized in the liver, with cytochrome P450 enzymes playing a significant role in their biotransformation .
Transport and Distribution
Similar cathinones are known to cross the blood-brain barrier and distribute within the central nervous system .
Subcellular Localization
The subcellular localization of 2-Chloroethcathinone (hydrochloride) is not well known. As a lipophilic compound, it is likely to diffuse across cell membranes and distribute throughout the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethcathinone (hydrochloride) typically involves the reaction of 2-chloropropiophenone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production methods for 2-Chloroethcathinone (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroethcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
2-Chloroethcathinone (hydrochloride) is structurally and functionally similar to other synthetic cathinones, such as:
3-Chloromethcathinone (3-CMC): Known for its stimulant effects and used in similar research applications.
4-Chloromethcathinone (4-CMC): Another chlorinated cathinone with comparable properties.
4-Fluoro-α-Pyrrolidinopentiophenone (4-F-PVP): A synthetic cathinone with a different substitution pattern but similar stimulant effects.
The uniqueness of 2-Chloroethcathinone (hydrochloride) lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOQLMSNDDSORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342538 | |
| Record name | 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879660-23-8 | |
| Record name | 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)




![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)





![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)
